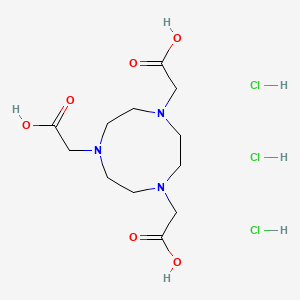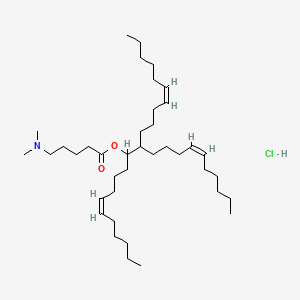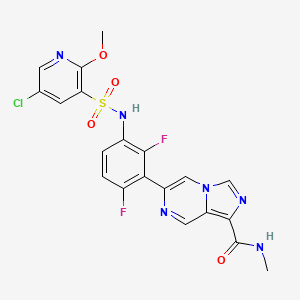
GCN2 modulator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GCN2 modulator-1 is a novel compound that targets the general control nonderepressible 2 (GCN2) kinase, a key player in the integrated stress response (ISR) pathway. This compound has shown significant potential in modulating cellular stress responses, particularly in cancer cells, by activating GCN2 and inducing anti-tumor activity .
Méthodes De Préparation
The synthesis of GCN2 modulator-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is currently being developed and tested in various pre-clinical and clinical settings .
Analyse Des Réactions Chimiques
GCN2 modulator-1 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activity as a modulator of the GCN2 kinase. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated proteins that play a role in the ISR pathway .
Applications De Recherche Scientifique
GCN2 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase activation and inhibition. In biology, it helps in understanding the cellular stress responses and the role of GCN2 in various physiological processes. In medicine, this compound is being investigated for its potential in cancer therapy, particularly in reducing tumor growth and metastasis. Additionally, it has applications in the industry for the development of new therapeutic agents targeting the ISR pathway .
Mécanisme D'action
The mechanism of action of GCN2 modulator-1 involves the activation of the GCN2 kinase, which senses amino acid deprivation and other stress conditions. Upon activation, GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a reduction in global protein synthesis and the initiation of stress response pathways. This results in the activation of genes involved in amino acid biosynthesis and stress adaptation .
Comparaison Avec Des Composés Similaires
GCN2 modulator-1 is unique in its high selectivity and potency as a GCN2 kinase activator. Similar compounds include HC-7366 and DP-9149, which also target the GCN2 kinase but may differ in their efficacy and specificity. This compound stands out due to its robust anti-tumor activity and potential for use in combination therapies .
Propriétés
Formule moléculaire |
C20H15ClF2N6O4S |
|---|---|
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
6-[3-[(5-chloro-2-methoxypyridin-3-yl)sulfonylamino]-2,6-difluorophenyl]-N-methylimidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C20H15ClF2N6O4S/c1-24-19(30)18-14-7-25-13(8-29(14)9-27-18)16-11(22)3-4-12(17(16)23)28-34(31,32)15-5-10(21)6-26-20(15)33-2/h3-9,28H,1-2H3,(H,24,30) |
Clé InChI |
KIGXQRBUVDDSPP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2C=NC(=CN2C=N1)C3=C(C=CC(=C3F)NS(=O)(=O)C4=C(N=CC(=C4)Cl)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


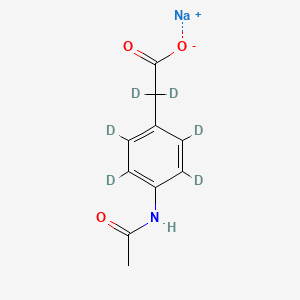
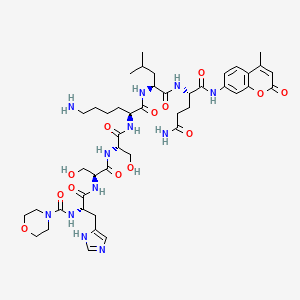

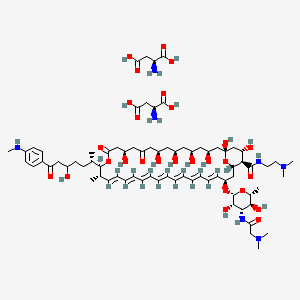

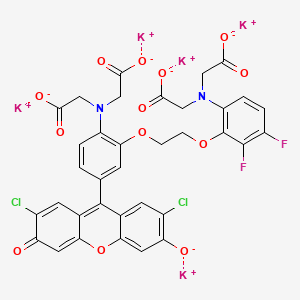
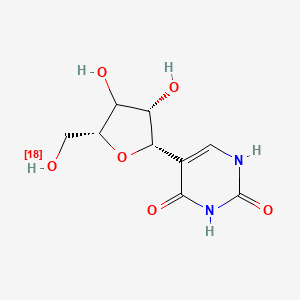

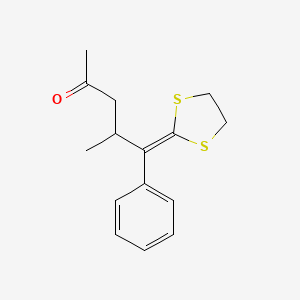
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)


